

# YL-365: A Technical Guide for Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

YL-365 is a potent and highly selective competitive antagonist of the G-protein-coupled receptor 34 (GPR34).[1][2] This receptor and its endogenous ligand, lysophosphatidylserine (LysoPS), are implicated in various physiological and pathological processes within the central nervous system, including neuroinflammation and neuropathic pain. Emerging research has highlighted GPR34 as a promising therapeutic target, and YL-365 serves as a critical pharmacological tool for investigating its roles in neuronal function and disease. This document provides a comprehensive technical overview of YL-365, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.

# Core Data Presentation Pharmacological Profile of YL-365

The following table summarizes the key quantitative data for **YL-365**, establishing its potency and selectivity for GPR34.



| Parameter       | Value                   | Assay System                            | Reference |
|-----------------|-------------------------|-----------------------------------------|-----------|
| Potency         |                         |                                         |           |
| IC50            | 17 nM                   | Tango Assay (GPR34)                     | [1]       |
| Selectivity     |                         |                                         |           |
| Other GPCRs     | No significant activity | Tango Assay                             | [1]       |
| Protein Kinases | No inhibitory effect    | Kinase Screening<br>Panel (378 kinases) | [1]       |

<sup>\*</sup>Further details on selectivity: **YL-365** was tested against a panel of other G-protein-coupled receptors, including lipid receptors (LPA receptors, S1P receptors, GPR55, CB1, and CB2), P2Y receptor (P2Y12R), chemokine receptor (CXCR5), adenosine receptor (A3AR), Gonadotropin-releasing hormone receptor (GnRH1R), angiotensin receptor (AGTR1), and acetylcholine receptors (CHRM1 and CHRM2), and showed no significant activity.[1] Similarly, no inhibitory effects were observed against a panel of 378 human protein kinases.[1]

## **In Vivo Toxicology Summary**

YL-365 has demonstrated a favorable safety profile in preclinical studies.



| Study Type                | Species | Dose and<br>Administration                                    | Key Findings                                                                                                                              | Reference |
|---------------------------|---------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acute Toxicity            | Mouse   | 200 mg/kg<br>(intraperitoneal)                                | No mortality observed.                                                                                                                    | [1]       |
| Repeated Dose<br>Toxicity | Mouse   | 100 mg/kg<br>(intraperitoneal,<br>twice daily for 14<br>days) | No noticeable change in body weight, no organ damage observed, and no significant effects on blood cell counts or other blood parameters. | [1]       |

## **Signaling Pathways and Mechanisms of Action**

**YL-365** acts as a competitive antagonist at the orthosteric binding site of the GPR34 receptor. [1] GPR34 is known to couple to the Gi family of G proteins. Upon activation by its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that, in the context of neuroinflammation, can lead to the activation of microglia and the upregulation of pro-inflammatory mediators. **YL-365** blocks this activation. One of the downstream effects of **YL-365** treatment is the downregulation of inducible nitric oxide synthase (iNOS) expression in M1 microglia, thereby suppressing pro-inflammatory responses and alleviating hyperalgesia in neuropathic pain models.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YL-365: A Technical Guide for Basic Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135287#yl-365-for-basic-neuroscience-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.